molecular formula C30H21BrO5 B285197 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate

Cat. No. B285197
M. Wt: 541.4 g/mol
InChI Key: HORNEWVWLCSZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate, also known as BPHCPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPHCPEB belongs to the class of organic compounds known as coumarin derivatives and has been synthesized using various methods.

Scientific Research Applications

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. Several studies have shown that 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate inhibits the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate exerts its anticancer effect by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis.
In addition to its anticancer activity, 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate has also been studied for its neuroprotective and anti-inflammatory effects. Studies have shown that 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate protects against neuronal damage and inflammation in animal models of stroke and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate is not fully understood. However, studies have suggested that 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate exerts its effects by modulating various signaling pathways. 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate has been shown to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cell growth and proliferation. 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cell survival.
Biochemical and Physiological Effects:
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate has been shown to have various biochemical and physiological effects. Studies have shown that 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate inhibits the expression of various proteins that are involved in cell growth and proliferation, such as cyclin D1 and c-Myc. 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate also induces the expression of proteins that are involved in apoptosis, such as Bax and caspase-3.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate in lab experiments is its high potency and specificity. 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate has been shown to have a high affinity for its target proteins, which makes it an ideal tool for studying various signaling pathways. However, one of the limitations of using 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate is its low solubility in aqueous solutions, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for research on 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate. One area of research is the development of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate analogs with improved solubility and bioavailability. Another area of research is the identification of the exact molecular targets of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate and the signaling pathways that are modulated by this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate in various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate is a chemical compound that has shown significant potential in scientific research. 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate has been synthesized using various methods and has been extensively studied for its potential therapeutic applications. 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate exerts its effects by modulating various signaling pathways and has been shown to have various biochemical and physiological effects. While there are some limitations to using 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-phenethylbenzoate has been synthesized using various methods. One of the most common methods involves the condensation reaction between 3-(2-bromophenoxy)-4-hydroxycoumarin and 2-phenethylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane under reflux conditions for several hours, followed by purification using column chromatography.

properties

Molecular Formula

C30H21BrO5

Molecular Weight

541.4 g/mol

IUPAC Name

[3-(2-bromophenoxy)-4-oxochromen-7-yl] 2-(2-phenylethyl)benzoate

InChI

InChI=1S/C30H21BrO5/c31-25-12-6-7-13-26(25)36-28-19-34-27-18-22(16-17-24(27)29(28)32)35-30(33)23-11-5-4-10-21(23)15-14-20-8-2-1-3-9-20/h1-13,16-19H,14-15H2

InChI Key

HORNEWVWLCSZSE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)OC5=CC=CC=C5Br

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)OC5=CC=CC=C5Br

Origin of Product

United States

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